molecular formula C17H21NO4 B13510372 3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate

3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate

Cat. No.: B13510372
M. Wt: 303.35 g/mol
InChI Key: LNOISKYVFRHFEI-UHFFFAOYSA-N
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Description

3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate is a versatile compound with a unique structure that makes it suitable for various scientific research applications. This compound is part of the indole family, which is known for its significant role in natural products and pharmaceuticals.

Preparation Methods

The synthesis of 3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions typically involve refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate has immense potential in various scientific research fields:

    Chemistry: It is used in organic synthesis as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to interact with various biological receptors, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound.

Compared to these compounds, 3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

3-O-tert-butyl 2a-O-methyl 2,7b-dihydro-1H-cyclobuta[b]indole-2a,3-dicarboxylate

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(20)18-13-8-6-5-7-11(13)12-9-10-17(12,18)14(19)21-4/h5-8,12H,9-10H2,1-4H3

InChI Key

LNOISKYVFRHFEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C3C1(CC3)C(=O)OC

Origin of Product

United States

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